6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2,3-dichlorobenzaldehyde and difluoromethylamine.
Condensation Reaction: The initial step could involve a condensation reaction between 2,3-dichlorobenzaldehyde and difluoromethylamine to form an intermediate.
Cyclization: The intermediate may then undergo cyclization with urea or a similar reagent to form the dihydropyrimidinone ring.
Chlorination: The final step might involve chlorination to introduce the chlorine atom at the 6-position of the pyrimidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Nucleophiles: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and affecting cellular functions.
Pathways: The compound can influence various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: A class of compounds with similar structures and diverse biological activities.
Chlorinated Aromatics: Compounds with chlorinated aromatic rings, which often exhibit unique chemical and biological properties.
Uniqueness
6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the dihydropyrimidinone core makes it a compound of interest for further research and development.
Properties
IUPAC Name |
6-chloro-3-(2,3-dichlorophenyl)-2-(difluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F2N2O/c12-5-2-1-3-6(9(5)14)18-8(19)4-7(13)17-11(18)10(15)16/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSQAHWPGMVQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=C(N=C2C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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